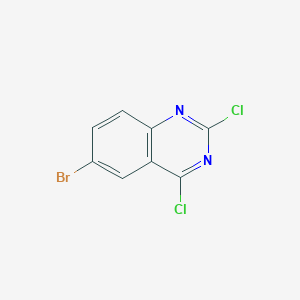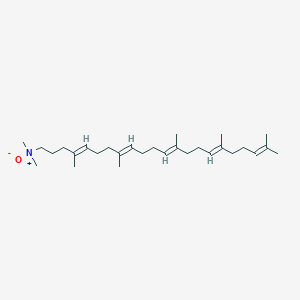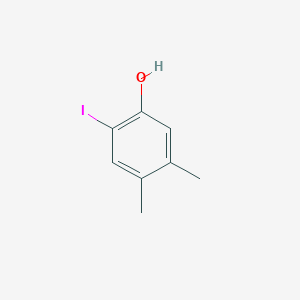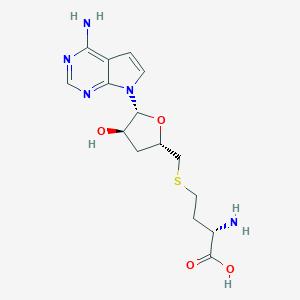
7-Ddado-hcy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-3’-Deoxy-7-deazaadenosylhomocysteine is a chemical compound with the molecular formula C15H21N5O4S and a molecular weight of 367.42 g/mol It is a derivative of adenosylhomocysteine, where the 3’-deoxy and 7-deaza modifications are present
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-3’-Deoxy-7-deazaadenosylhomocysteine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under controlled temperatures and pH .
Industrial Production Methods
Industrial production of S-3’-Deoxy-7-deazaadenosylhomocysteine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
S-3’-Deoxy-7-deazaadenosylhomocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
S-3’-Deoxy-7-deazaadenosylhomocysteine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Mécanisme D'action
The mechanism of action of S-3’-Deoxy-7-deazaadenosylhomocysteine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids, affecting their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosylhomocysteine: The parent compound from which S-3’-Deoxy-7-deazaadenosylhomocysteine is derived.
3’-Deoxyadenosine: A similar compound lacking the 7-deaza modification.
7-Deazaadenosine: A compound with the 7-deaza modification but retaining the 3’-hydroxy group.
Uniqueness
S-3’-Deoxy-7-deazaadenosylhomocysteine is unique due to the presence of both the 3’-deoxy and 7-deaza modifications. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110880-46-1 |
|---|---|
Formule moléculaire |
C15H21N5O4S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1 |
Clé InChI |
XMLLGYTYKPQIRW-HJUHTLPRSA-N |
SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |
SMILES canonique |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Key on ui other cas no. |
110880-46-1 |
Synonymes |
7-ddAdo-HCY S-3'-deoxy-7-deazaadenosylhomocysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


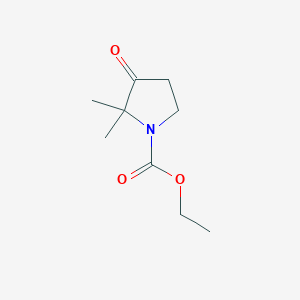
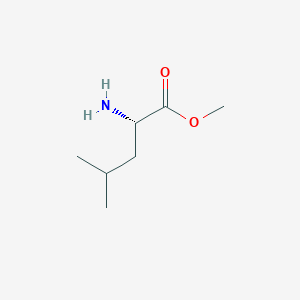
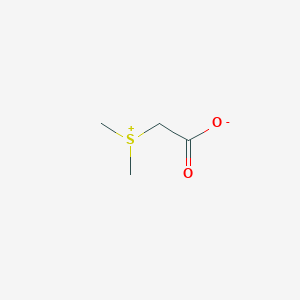
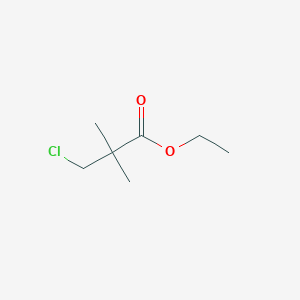
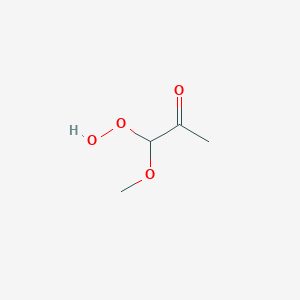
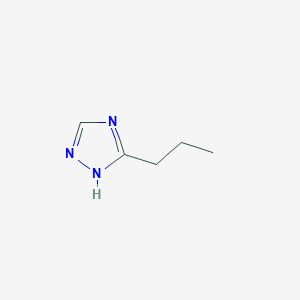
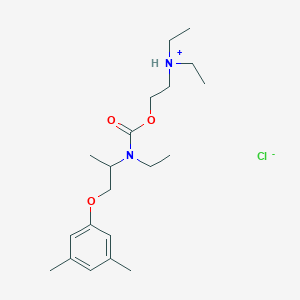
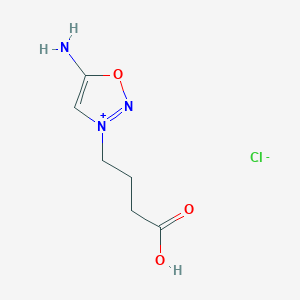
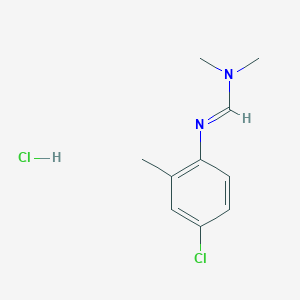
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
